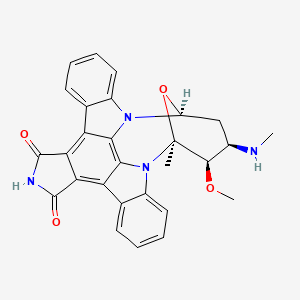

7-Oxo Staurosporin

Description

Origin and Isolation from Microbial Sources

7-Oxo Staurosporine (B1682477), also known as RK-1409, is a naturally occurring antibiotic. caymanchem.com It was first identified and isolated from the fermentation broth of the bacterium Streptomyces platensis. caymanchem.com Beyond its bacterial origins, derivatives of 7-Oxo Staurosporine have also been discovered in marine organisms. Specifically, two new derivatives, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, were isolated from the mid-polar fractions of an aqueous methanol (B129727) extract of the tunicate Eudistoma vannamei, which is endemic to the northeastern coast of Brazil. core.ac.uk This discovery highlights the diverse natural sources of this potent compound.

Derivation from Staurosporine and Indolocarbazole Alkaloids

7-Oxo Staurosporine belongs to the indolocarbazole class of compounds, a large family of biologically active molecules characterized by an indole (B1671886) ring fused to a carbazole (B46965) nucleus. drugbank.com It is a derivative of staurosporine, a prototypical and potent protein kinase inhibitor first isolated from the bacterium Streptomyces staurosporeus in 1977. nih.govwikipedia.orgsatoshi-omura.info

Staurosporine itself is a non-halogenated indolo(2,3-a)pyrrole(3,4-c)carbazole. wikipedia.org The core structure of these alkaloids is biosynthesized from the amino acid L-tryptophan. wikipedia.orgsatoshi-omura.info The structural diversity within the staurosporine family arises from modifications to this core, such as the oxidation at the C-7 position that characterizes 7-Oxo Staurosporine. The study of staurosporine and its analogues, including 7-Oxo Staurosporine, has been a fertile area of research for discovering new therapeutic agents. nih.gov The synthesis of the staurosporine aglycone, a key intermediate, has been achieved through methods like intramolecular Diels-Alder reactions and nitrene-mediated cyclization. rsc.org

Overview of Research Significance as a Protein Kinase Inhibitor

The primary significance of 7-Oxo Staurosporine in biomedical research lies in its function as a broad-spectrum protein kinase inhibitor. caymanchem.com Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. satoshi-omura.infonanolive.com 7-Oxo Staurosporine exerts its inhibitory effect by competing with ATP for the binding site on the kinase. wikipedia.org

Research has demonstrated that 7-Oxo Staurosporine inhibits a variety of protein kinases with high affinity, though with a degree of non-selectivity similar to its parent compound, staurosporine. caymanchem.comnih.gov Its inhibitory profile includes significant activity against Protein Kinase C (PKC), Protein Kinase A (PKA), phosphorylase kinase, Epidermal Growth Factor Receptor (EGFR), and c-Src. caymanchem.com This broad inhibitory action leads to various cellular effects, including the induction of cell cycle arrest and apoptosis in cancer cells. caymanchem.comcore.ac.uk For instance, it has been shown to induce G2/M phase cell cycle arrest in human leukemia K562 cells. caymanchem.com The potent, albeit non-specific, kinase inhibitory activity of 7-Oxo Staurosporine and its derivatives continues to make them valuable tools in cancer research and for the development of more selective anticancer drugs. researchgate.netnih.gov

Data Tables

Table 1: Inhibitory Activity of 7-Oxo Staurosporine against Various Protein Kinases

| Protein Kinase | IC₅₀ (nM) |

| Protein Kinase C (PKC) | 9 caymanchem.com |

| Protein Kinase A (PKA) | 26 caymanchem.com |

| Phosphorylase Kinase | 5 caymanchem.com |

| EGFR | 200 caymanchem.com |

| c-Src | 800 caymanchem.com |

Table 2: Cytotoxic Activity of 7-Oxo Staurosporine

| Cell Line | Activity | Concentration/IC₅₀ |

| Human Leukemia K562 | Induces G₂/M phase cell cycle arrest | MED: 30 ng/ml caymanchem.com |

| Doxorubicin-resistant P388 mouse leukemia | Cytotoxic | IC₅₀: 27 nM caymanchem.com |

| Doxorubicin-susceptible P388 mouse leukemia | Cytotoxic | IC₅₀: 45 nM caymanchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24N4O4 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18+,25-,28+/m1/s1 |

InChI Key |

POTTVLREWUNNRO-MJQUMLNUSA-N |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

Origin of Product |

United States |

Biosynthesis and Synthetic Approaches for 7 Oxo Staurosporine

Microbial Fermentation and Production Methods

7-Oxo staurosporine (B1682477) is a naturally occurring indolocarbazole alkaloid that has been isolated from microbial sources. The primary producing organism identified to date is the actinomycete Streptomyces platensis. nih.govresearchgate.net While detailed fermentation protocols specifically for 7-oxo staurosporine are not as extensively documented as for its parent compound, staurosporine, the general principles of Streptomyces fermentation for producing secondary metabolites are applicable.

The biosynthesis of staurosporine, the precursor to 7-oxo staurosporine, begins with the amino acid L-tryptophan. wikipedia.org A series of enzymatic steps, including oxidation, dimerization, and cyclization, lead to the formation of the staurosporine aglycone, K252c. wikipedia.org Subsequent glycosylation and methylation steps complete the biosynthesis of staurosporine. wikipedia.org It is hypothesized that 7-oxo staurosporine is formed via the oxidation of staurosporine at the C-7 position, a reaction likely catalyzed by a cytochrome P450 monooxygenase or a related enzyme within the producing organism.

Optimizing the production of staurosporine and its analogs often involves manipulating the fermentation medium and culture conditions. frontiersin.orgnih.gov Key parameters that can be adjusted to enhance yield include the composition of carbon and nitrogen sources, the concentration of essential minerals, and the physical parameters of the fermentation process.

Table 1: Potential Fermentation Parameters for 7-Oxo Staurosporine Production

| Parameter | Condition | Rationale |

| Producing Organism | Streptomyces platensis | Identified natural producer of 7-oxo staurosporine. nih.govresearchgate.net |

| Carbon Sources | Glucose, Soluble Starch, Maltodextrin | Provide energy and building blocks for biosynthesis. frontiersin.org |

| Nitrogen Sources | Soybean meal, Yeast extract, Peptone | Supply nitrogen for amino acid and nucleotide synthesis. frontiersin.org |

| Inorganic Salts | Calcium Carbonate, Potassium Phosphate (B84403), Magnesium Sulfate | Essential cofactors for enzymatic reactions in the biosynthetic pathway. nih.gov |

| Temperature | 28-32 °C | Optimal range for the growth of many Streptomyces species. mdpi.com |

| pH | 6.5-7.5 | Maintaining a stable pH is crucial for enzyme activity and cell viability. nih.gov |

| Aeration | Shaking at 150-250 rpm in baffled flasks | Ensures adequate oxygen supply for aerobic fermentation. nih.gov |

This table presents a generalized set of conditions based on known Streptomyces fermentation for related compounds. Specific optimization for 7-oxo staurosporine from Streptomyces platensis would be required to determine the ideal parameters.

Chemical Synthesis Strategies

The complex, polycyclic structure of 7-oxo staurosporine presents a significant challenge for total chemical synthesis. However, a formal synthesis of 7-oxostaurosporine (B119220) has been reported, highlighting the feasibility of constructing this intricate molecule from simpler starting materials. researchgate.netresearchgate.net These synthetic strategies often involve the construction of the indolocarbazole core as a key step.

One approach to the synthesis of the staurosporine aglycone involves an intramolecular Diels-Alder reaction of a pyranoindolone intermediate, followed by a nitrene-mediated cyclization. nih.gov The synthesis of 7-oxo staurosporine would then require the introduction of the ketone functionality at the C-7 position.

More recent synthetic efforts have utilized sequential metal catalysis to construct the indolocarbazole glycoside structure. researchgate.net These advanced methods can include:

Palladium-catalyzed addition of an indolocarbazole to an alkoxyallene.

Ring-closing metathesis to form key cyclic structures.

Ruthenium-catalyzed olefin migration to position functional groups correctly.

Palladium-catalyzed oxidative cyclization to build the final bicyclic core. researchgate.net

These sophisticated synthetic routes provide access to not only 7-oxo staurosporine but also its non-natural analogs, opening avenues for detailed structure-activity relationship studies. researchgate.net

Derivatization and Analog Generation

To explore and potentially improve upon the biological activity of 7-oxo staurosporine, researchers have employed various derivatization techniques to create a range of analogs. These modifications can alter the compound's potency, selectivity, and pharmacokinetic properties.

Chemical modifications of the 7-oxo staurosporine scaffold have been achieved through several methods, primarily targeting the indolocarbazole core and the sugar moiety.

Halogenation: Introduction of halogen atoms, such as chlorine and bromine, onto the aromatic rings of the indolocarbazole core can be achieved through electrophilic substitution reactions using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). researchgate.net

Hydroxylation: The C-7 position can be hydroxylated to produce 7-hydroxystaurosporine (B1683986) derivatives. nih.gov

Alkylation and Acylation: The 4'-methylamine group on the sugar moiety is a common site for modification. Alkylation and acylation at this position can be used to attach various functional groups or linkers for creating fluorescent probes. nih.govresearchgate.net

C-H Borylation: This modern synthetic technique allows for the introduction of a boron-containing functional group at previously inaccessible positions on the indolocarbazole core, which can then be further modified. nih.gov

Table 2: Examples of Chemical Modification Techniques for Staurosporine Analogs

| Modification Type | Reagents and Conditions | Target Position(s) | Resulting Derivative Type |

| Chlorination | N-Chlorosuccinimide (NCS) in CH₂Cl₂/MeOH | C-3 | 3-Chloro-7-oxo staurosporine derivative researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) in CH₂Cl₂/MeOH | C-3 | 3-Bromo-7-oxo staurosporine derivative researchgate.net |

| Oxidation | Potassium tert-butoxide | C-7 | 7-Oxo staurosporine from staurosporine researchgate.net |

| Alkylation | Alkyl halides | 4'-N on sugar moiety | N-alkylated staurosporine analogs researchgate.net |

Through both natural product discovery and synthetic efforts, a number of novel 7-oxo staurosporine derivatives have been identified. These compounds often exhibit unique biological activity profiles compared to the parent molecule.

2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine: These two new derivatives were isolated from the tunicate Eudistoma vannamei. A mixture of these compounds showed significantly higher cytotoxicity against a panel of tumor cell lines compared to staurosporine.

Halogenated 7-oxo staurosporine derivatives: Synthetic efforts have produced derivatives such as 7-oxo-3-chloro-3'-N-benzoylstaurosporine, which has demonstrated potent and selective inhibitory activity against certain cancer cell lines. researchgate.net

Pathway Engineered Derivatives: Heterologous expression of engineered staurosporine biosynthetic gene clusters in Streptomyces coelicolor has led to the generation of new staurosporine derivatives, including those with modifications that could be precursors for novel 7-oxo analogs. nih.gov

The exploration of such novel derivatives is crucial for developing a deeper understanding of the structure-activity relationships of this class of compounds and for identifying new lead candidates for drug development.

Molecular Mechanisms of Action of 7 Oxo Staurosporine

Protein Kinase Inhibition Profile and Selectivity

7-Oxo Staurosporine (B1682477), an antibiotic isolated from Saccharothrix platensis, demonstrates a diverse and potent inhibitory activity against a range of protein kinases. caymanchem.com Its mechanism of action is primarily centered on its ability to interfere with the function of these critical enzymes, which are pivotal in regulating numerous cellular processes.

Protein Kinase C (PKC) Inhibition

7-Oxo Staurosporine is recognized as a potent inhibitor of Protein Kinase C (PKC). caymanchem.commedchemexpress.com Research has determined its half-maximal inhibitory concentration (IC50) against PKC to be 9 nM. caymanchem.com This potent inhibition of PKC, a key family of enzymes in signal transduction, underlies many of its biological effects. The inhibition of PKC by staurosporine analogues typically occurs at the ATP-binding site within the kinase's catalytic domain. nih.gov

Inhibition of Other Key Protein Kinases (e.g., PKA, Phosphorylase Kinase, EGFR, c-Src, Cyclin-Dependent Kinases, CaM Kinase II, PDK1)

Beyond its effects on PKC, 7-Oxo Staurosporine exhibits a broad-spectrum inhibition profile against other essential protein kinases. In vitro studies have quantified its inhibitory potency against several kinases. caymanchem.com It strongly inhibits Phosphorylase Kinase with an IC50 of 5 nM and Protein Kinase A (PKA) with an IC50 of 26 nM. caymanchem.com

Its inhibitory action extends to tyrosine kinases, though with lesser potency. It inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 200 nM and the proto-oncogene tyrosine-protein kinase c-Src with an IC50 of 800 nM. caymanchem.com While specific data for 7-Oxo Staurosporine's effect on Cyclin-Dependent Kinases (CDKs) and CaM Kinase II are not detailed in the primary literature, its parent compound, staurosporine, is known to be a potent inhibitor of these enzymes. nih.govrndsystems.com Staurosporine inhibits CaM Kinase II with an IC50 of 20 nM and has been shown to interact significantly with CDK2. nih.govrndsystems.com Given the structural similarity, it is plausible that 7-Oxo Staurosporine shares some of this activity. Information regarding its direct inhibition of PDK1 is not prominently available.

Comparative Kinase Selectivity

The selectivity of 7-Oxo Staurosporine can be understood by comparing its IC50 values across different kinase families. The compound shows a clear preference for serine/threonine kinases like PKC, Phosphorylase Kinase, and PKA over the tyrosine kinases EGFR and c-Src. caymanchem.com For instance, it is approximately 22 times more selective for PKC than for EGFR. caymanchem.com This profile distinguishes it from its parent compound, staurosporine, which is known for its broad and potent inhibition across a vast majority of the kinome, often making it a non-selective tool compound. scispace.com The introduction of the 7-oxo group modifies the interaction with the kinase active site, conferring a different selectivity profile compared to staurosporine or its hydroxylated analogue, UCN-01.

Interactive Table: IC50 Values of 7-Oxo Staurosporine for Various Protein Kinases

| Kinase | IC50 (nM) | Kinase Family |

| Phosphorylase Kinase | 5 | Serine/Threonine Kinase |

| Protein Kinase C (PKC) | 9 | Serine/Threonine Kinase |

| Protein Kinase A (PKA) | 26 | Serine/Threonine Kinase |

| EGFR | 200 | Tyrosine Kinase |

| c-Src | 800 | Tyrosine Kinase |

| Data sourced from in vitro assays. caymanchem.com |

Modulation of Intracellular Signal Transduction Pathways

The inhibitory action of 7-Oxo Staurosporine on various protein kinases leads to the modulation of complex intracellular signaling networks that are fundamental to cell fate decisions.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation

A significant mechanism of action for 7-Oxo Staurosporine involves the modulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. medchemexpress.com Research indicates that 7-Oxo Staurosporine can inhibit the NF-κB/p-p65 pathway. medchemexpress.com The NF-κB family of transcription factors is a critical regulator of inflammatory responses, cell survival, and proliferation. researchgate.net While the parent compound staurosporine has been shown in some contexts to activate NF-κB, this appears to be independent of its PKC inhibitory function. nih.govnih.gov However, for 7-Oxo Staurosporine, the reported effect is inhibitory, which contributes to its ability to induce apoptosis and inhibit tumor growth. medchemexpress.com

Growth Factor Receptor Signaling Crosstalk

7-Oxo Staurosporine interacts with growth factor receptor signaling, as evidenced by its direct inhibition of EGFR with an IC50 of 200 nM. caymanchem.com EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), initiates multiple downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. By inhibiting EGFR, 7-Oxo Staurosporine can directly attenuate these downstream signals. Furthermore, studies on the parent compound, staurosporine, have shown that it can interfere with the anti-apoptotic signals provided by EGF, highlighting a crosstalk between staurosporine-sensitive kinases and growth factor-mediated survival pathways. nih.gov

PI3K/Akt/mTOR Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. news-medical.net Aberrant activation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. nih.govfrontiersin.org The pathway is initiated by the activation of PI3K, which in turn activates Akt. nih.gov Akt then modulates a variety of downstream targets, including mTOR, a central regulator of protein synthesis. news-medical.netnih.gov

While direct studies on 7-Oxo Staurosporine's interaction with the PI3K/Akt/mTOR pathway are limited, evidence from its close analog, UCN-01 (7-hydroxystaurosporine), and the parent compound, staurosporine, strongly suggests an inhibitory role. Staurosporine has been shown to impair mTOR signaling, leading to the dephosphorylation of key translational regulators like p70 S6 kinase and 4E-BP1. nih.gov This effect occurs independently of Protein Kinase C (PKC) inhibition. nih.gov Furthermore, UCN-01 has been documented to be under investigation in clinical trials in combination with other drugs for various cancers, targeting this survival pathway. sci-hub.se Given the structural similarity, it is plausible that 7-Oxo Staurosporine exerts comparable inhibitory effects on the PI3K/Akt/mTOR pathway.

Table 1: Effects of Staurosporine Analogs on the PI3K/Akt/mTOR Pathway

| Compound | Effect on PI3K/Akt/mTOR Pathway | Key Findings |

| Staurosporine | Inhibition of mTOR signaling | Dephosphorylation of p70 S6 kinase and 4E-BP1 nih.gov |

| UCN-01 (7-hydroxystaurosporine) | Inhibition of the survival pathway | Investigated in clinical trials for cancer therapy sci-hub.se |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. news-medical.netnih.gov These pathways typically involve a three-tiered kinase module: a MAP3K, a MAP2K, and a MAPK. news-medical.net The primary mammalian MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.gov

Table 2: Modulation of MAPK Pathways by Staurosporine

| MAPK Pathway | Effect of Staurosporine | Observed Cellular Outcome |

| ERK1/2 | Strong phosphorylation (Activation) | Induction of homotypic cell aggregation nih.gov |

| p38 MAPK | Strong phosphorylation (Activation) | Induction of homotypic cell aggregation nih.gov |

| JNK/SAPK | No significant effect on phosphorylation | Not significantly involved in staurosporine-induced aggregation nih.gov |

Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Signaling Interactions

The Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and immune responses. medchemexpress.comfrontiersin.org The pathway is relatively direct, with extracellular signals leading to the activation of JAKs, which then phosphorylate STAT proteins, causing them to dimerize, translocate to the nucleus, and regulate gene transcription. medchemexpress.comfrontiersin.org

Evidence suggests that staurosporine can influence the JAK/STAT pathway. Studies have shown that staurosporine can induce megakaryocytic differentiation in human leukemia cell lines. This differentiation is associated with an upregulation of the JAK/STAT3 signaling pathway, leading to the nuclear translocation of phosphorylated STAT3. These findings indicate that the JAK/STAT pathway is an important mediator of some of the cellular effects of staurosporine.

Hippo Pathway Disruption

The Hippo signaling pathway is an evolutionarily conserved cascade that plays a critical role in controlling organ size by regulating cell proliferation and apoptosis. oup.comwikipedia.org Key components of this pathway include the kinases Hippo (MST1/2 in mammals) and Warts (LATS1/2 in mammals), and the transcriptional co-activator Yes-associated protein (YAP). oup.comwikipedia.org

Recent research has identified the Hippo pathway as a target of staurosporine. oup.comresearchgate.netnih.gov Staurosporine treatment has been shown to induce the phosphorylation of the core Hippo pathway kinases MST1/2 and LATS1/2. oup.com This phosphorylation cascade leads to the subsequent phosphorylation of YAP, which results in its cytoplasmic localization and a decrease in the expression of its target genes. oup.com The disruption of the Hippo pathway by staurosporine contributes to its ability to inhibit cell growth. oup.comresearchgate.net Given that 7-Oxo Staurosporine is a close analog, it is highly probable that it also disrupts the Hippo pathway in a similar manner.

Table 3: Staurosporine's Effect on the Hippo Pathway

| Component | Effect of Staurosporine | Consequence |

| MST1/2 | Phosphorylation (Activation) | Activation of LATS1/2 oup.com |

| LATS1/2 | Phosphorylation (Activation) | Phosphorylation of YAP oup.com |

| YAP | Phosphorylation and cytoplasmic localization | Decreased expression of target genes, inhibition of cell growth oup.com |

Effects on Cellular Lipid Metabolism and Trafficking

Beyond its interactions with protein kinase signaling pathways, 7-Oxo Staurosporine also exerts significant effects on cellular lipid metabolism and trafficking, which are integral to its biological activity.

Sphingomyelin (B164518) is a key sphingolipid component of mammalian cell membranes, playing a crucial role in membrane structure and signal transduction. nih.gov Its synthesis is a multi-step process, with sphingomyelin synthase catalyzing the final step. nih.gov

Research has demonstrated that sublethal concentrations of staurosporine and its analogs, including 7-Oxo Staurosporine, lead to an increase in sphingomyelin mass. nih.gov Specifically, treatment with 7-Oxo Staurosporine has been shown to enhance the synthesis of sphingomyelin in CHO-K1 cells. caymanchem.comresearchgate.net This increase in sphingomyelin synthesis is a key aspect of the compound's effect on lipid metabolism. nih.govresearchgate.net

Table 4: Effect of 7-Oxo Staurosporine on Sphingomyelin Synthesis

| Cell Line | Concentration of 7-Oxo Staurosporine | Observed Effect |

| CHO-K1 | 50 nM | Increased sphingomyelin synthesis caymanchem.comresearchgate.net |

Phosphatidylserine (B164497) (PS) is an anionic phospholipid that is asymmetrically distributed in the plasma membrane, with its concentration on the inner leaflet contributing to the membrane's electrostatic potential. nih.govnih.gov This electrostatic charge is critical for the proper localization and function of certain proteins, including members of the Ras family of small GTPases. nih.govnih.gov

A significant molecular effect of 7-Oxo Staurosporine is its ability to disrupt the trafficking of phosphatidylserine. nih.govnih.govuq.edu.auresearchgate.netresearchgate.net Treatment with 7-Oxo Staurosporine and other staurosporine analogs inhibits the endosomal recycling of PS, leading to its redistribution from the plasma membrane to endomembranes. nih.govnih.govuq.edu.auresearchgate.net This depletion of PS from the inner leaflet of the plasma membrane alters the membrane's electrostatic potential, which in turn causes the mislocalization of Ras proteins, particularly K-Ras. nih.govnih.gov Instead of being anchored to the plasma membrane, K-Ras is displaced to intracellular compartments. nih.govuq.edu.au This mislocalization abrogates K-Ras signaling and the proliferation of K-Ras-transformed cells. nih.govuq.edu.au

Cellular Biological Activities of 7 Oxo Staurosporine

Cell Cycle Regulation and Arrest

7-Oxo Staurosporine (B1682477) significantly interferes with the normal progression of the cell cycle, primarily by targeting the checkpoint kinases that ensure genomic integrity. Its effects are often dependent on the concentration used and the genetic background of the cell type, particularly the status of the p53 tumor suppressor protein. nih.govaacrjournals.org

A primary and well-documented effect of 7-Oxo Staurosporine is its ability to induce cell cycle arrest at the G2/M transition, the final checkpoint before a cell enters mitosis. nih.govnih.gov This arrest prevents cells with damaged DNA from dividing. In several human cancer cell lines, including hepatoma and breast cancer cells, treatment with 7-Oxo Staurosporine leads to a significant accumulation of cells in the G2/M phase. nih.govnih.gov

The mechanism underlying this G2/M arrest involves the disruption of key regulatory pathways. 7-Oxo Staurosporine has been shown to inhibit the Chk1 and Chk2 checkpoint kinases. aacrjournals.orgnih.gov This inhibition prevents the phosphorylation and inactivation of the Cdc25C phosphatase. nih.gov However, studies show that 7-Oxo Staurosporine treatment leads to increased phosphorylation of Chk2 at Thr68, which in turn inhibits Cdc25C. nih.gov This leads to the downstream accumulation of inactive, phosphorylated Cdc2/cyclin B1 complex, which is essential for entry into mitosis. nih.gov Consequently, the cell is unable to transition from the G2 to the M phase. nih.gov This activity can occur irrespective of the cell's p53 status. nih.gov

| Protein | Effect of 7-Oxo Staurosporine (UCN-01) | Pathway Implication | Reference(s) |

| Chk2 | Increased phosphorylation (activation) | Induces G2 arrest by inhibiting Cdc25C | nih.gov |

| Cdc25C | Decreased protein levels | Prevents activation of the Cdc2/cyclin B1 complex | nih.gov |

| Cyclin B1 | Decreased protein levels | Prevents formation of the active mitotic complex | nih.gov |

| p53 | Increased phosphorylation (activation) | Can contribute to G2 arrest via p21 induction | nih.gov |

| p21waf1 | Increased protein levels (in p53 wild-type cells) | Inhibits Cdc2/cyclin B1 complex | nih.gov |

The influence of 7-Oxo Staurosporine extends to other phases of the cell cycle, though its effects can be more variable. At lower concentrations, staurosporine and its analogue 7-Oxo Staurosporine can cause cells to arrest in the G0/G1 phase. nih.govnih.gov This G1 arrest is often dependent on the presence of a functional Retinoblastoma protein (pRb) and involves the cooperation of the Chk1 kinase. nih.gov The mechanism can include the downregulation of cyclin E and Cdk2 expression. nih.gov

In contrast, in many cancer cells, particularly those with defective p53, 7-Oxo Staurosporine is known to abrogate the S-phase checkpoint that is normally activated by DNA-damaging agents. nih.govaacrjournals.orgnih.gov For instance, when cells are treated with a DNA-damaging agent like cisplatin (B142131) or SN38, they typically arrest in the S phase to repair the damage. nih.govnih.gov The addition of 7-Oxo Staurosporine overrides this arrest, forcing the cells to continue through S phase and into a premature and often lethal mitosis. nih.govnih.gov This abrogation of S-phase arrest is a key strategy being explored in combination cancer therapies. However, in cells with wild-type p53, this effect is often resisted, as p53 can maintain the arrest by repressing key proteins like cyclin B. nih.govaacrjournals.org Studies in hepatoma cell lines have shown that 7-Oxo Staurosporine can induce both S and G2/M phase arrest, but not G1/S arrest. nih.govnih.gov

| Cell Cycle Phase | Effect of 7-Oxo Staurosporine (UCN-01) | Key Mediators | Reference(s) |

| G0/G1 Phase | Arrest (typically at lower concentrations) | pRb, Chk1, Cyclin E, Cdk2 | nih.govnih.gov |

| S Phase | Induction of arrest (in some cell lines) or abrogation of DNA damage-induced arrest (in others) | p53, Chk1, Chk2, Cdc25C | nih.govnih.govaacrjournals.orgnih.gov |

Induction of Programmed Cell Death

7-Oxo Staurosporine is a well-established and potent inducer of programmed cell death, a critical process for eliminating damaged or unwanted cells. bdbiosciences.comnanolive.com It primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis, but under certain circumstances, it can also initiate other forms of cell death.

The most common form of cell death induced by 7-Oxo Staurosporine is apoptosis, which is executed by a family of cysteine proteases called caspases. nih.govembopress.org The process is initiated by intracellular stress signals that converge on the mitochondria. nih.gov This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov

Once in the cytosol, cytochrome c binds to the adaptor protein Apaf-1, triggering the assembly of a multi-protein complex known as the apoptosome. nih.govnih.gov The apoptosome then recruits and activates the initiator caspase, caspase-9. nih.govnih.gov Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. embopress.orgyoutube.com These effector caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. embopress.orgnih.gov This caspase-dependent mechanism is a central feature of the apoptotic response to 7-Oxo Staurosporine. nih.gov

The induction of apoptosis by 7-Oxo Staurosporine is also linked to the generation of reactive oxygen species (ROS). frontiersin.org ROS, such as the superoxide (B77818) anion and hydrogen peroxide, are chemically reactive molecules that can cause oxidative damage to lipids, proteins, and DNA. koreamed.org Studies have shown that treatment with staurosporine can lead to a significant increase in intracellular ROS levels. frontiersin.orgresearchgate.net

This accumulation of ROS contributes to cellular stress and can directly promote apoptosis. nih.govresearchgate.net The increase in ROS is often concurrent with the depletion of cellular antioxidants like glutathione, further shifting the cellular redox balance towards an oxidative state that favors cell death. frontiersin.org ROS can act as signaling molecules that contribute to the activation of cell death pathways, including the mitochondrial pathway, by promoting the release of cytochrome c and subsequent caspase activation. nih.govkoreamed.org

While apoptosis is the primary mode of cell death induced by 7-Oxo Staurosporine, research has revealed that it can also trigger necroptosis under specific conditions. researchgate.netnih.gov Necroptosis is a regulated form of necrosis, or lytic cell death, that occurs when apoptosis is inhibited, for example, through the pharmacological or genetic inhibition of caspases. nih.govnih.gov

This alternative death pathway is mediated by a signaling complex involving receptor-interacting protein kinase 1 (RIPK1) and RIPK3. researchgate.netnih.gov In the absence of caspase activity, staurosporine can trigger the activation of RIPK1, leading to the formation of the necroptosome complex and subsequent cell lysis. nih.govnih.gov This process can be effectively blocked by inhibitors of RIPK1 kinase activity, such as necrostatin-1, confirming the involvement of this specific pathway. researchgate.netnih.gov The ability of staurosporine to induce necroptosis highlights its versatility in activating distinct cell death programs depending on the cellular context. nih.gov

Modulation of Cell Proliferation and Growth

7-Oxo staurosporine, also known as RK-1409, demonstrates significant effects on the proliferation and growth of various cell lines, primarily through the inhibition of protein kinases and induction of cell cycle arrest. nih.govcaymanchem.com Its cytotoxic activity has been observed against multiple cancer cell lines, including those that have developed resistance to other chemotherapeutic agents. caymanchem.com

Research has shown that 7-oxo staurosporine is cytotoxic to P388 mouse leukemia cells. caymanchem.com It is effective against both doxorubicin-susceptible and doxorubicin-resistant P388 cell lines, with reported IC50 values of 45 nM and 27 nM, respectively. caymanchem.com This suggests that its mechanism of action may overcome certain multidrug resistance pathways. caymanchem.com

Furthermore, 7-oxo staurosporine induces cell cycle arrest in the G2/M phase. caymanchem.comagscientific.com In human leukemia K562 cells, the compound was found to have a minimal effective dose (MED) of 30 ng/ml for inducing this cell cycle block. caymanchem.com This G2 phase arrest accumulates cells with 4C DNA content, a hallmark of this stage of the cell cycle. agscientific.com Studies on derivatives of 7-oxo staurosporine have further highlighted its potential as an antiproliferative agent. For instance, 7-oxo-3'-N-benzoylstaurosporin showed potent and selective inhibitory activity against the MV4-11 leukemia cell line with an IC50 of 0.078 µmol/L and the PATU8988 T pancreatic cancer cell line with an IC50 of 0.666 µmol/L. researchgate.net Another derivative, 7-oxo-3-chloro-3'-N-benzoylstaurosporine, was highly active against the MCF-7 breast carcinoma cell line, with an IC50 value of 0.029 µmol/L. researchgate.net

Table 1: Cytotoxic and Antiproliferative Activity of 7-Oxo Staurosporine and Its Derivatives

| Compound | Cell Line | Activity Type | Concentration | Citation |

|---|---|---|---|---|

| 7-Oxo Staurosporine | P388 (doxorubicin-susceptible) | Cytotoxicity | IC50: 45 nM | caymanchem.com |

| 7-Oxo Staurosporine | P388 (doxorubicin-resistant) | Cytotoxicity | IC50: 27 nM | caymanchem.com |

| 7-Oxo Staurosporine | K562 (human leukemia) | Cell Cycle Arrest (G2/M) | MED: 30 ng/ml | caymanchem.com |

| 7-oxo-3'-N-benzoylstaurosporin | MV4-11 (leukemia) | Inhibition | IC50: 0.078 µmol/L | researchgate.net |

| 7-oxo-3'-N-benzoylstaurosporin | PATU8988 T (pancreatic cancer) | Inhibition | IC50: 0.666 µmol/L | researchgate.net |

| 7-oxo-3-chloro-3'-N-benzoylstaurosporine | MCF-7 (breast carcinoma) | Inhibition | IC50: 0.029 µmol/L | researchgate.net |

Effects on Cellular Morphology and Differentiation

7-Oxo staurosporine and its parent compound, staurosporine, are known to induce notable changes in cellular morphology and structure. 7-Oxostaurosporine (B119220) has been identified as a potent inhibitor of the formation of cellular blebs that are typically induced by phorbols. agscientific.com

While specific morphological studies on 7-oxo staurosporine are limited, extensive research on staurosporine provides significant insights. Treatment of ECV304 cells with staurosporine resulted in distinct alterations to cellular morphology and the organization of the actin cytoskeleton when compared to untreated cells or cells treated with other agents. nih.gov In HeLa cells, staurosporine treatment led to the cells becoming retracted and round-shaped, accompanied by the formation of long, non-branched protrusions. nanolive.com Similarly, when used on amoebae, staurosporine treatment caused morphological alterations and was observed to induce structural damage to the actin and tubulin cytoskeleton of Acanthamoeba castellanii. mdpi.comnih.gov These effects on the cytoskeleton are significant as they can inhibit crucial cellular processes like motility and adhesion. nih.gov

Anti-Microbial Activities

7-Oxo staurosporine exhibits a range of anti-microbial activities, demonstrating efficacy against various fungi and amoebae. caymanchem.comnih.gov

7-Oxo staurosporine has demonstrated selective antifungal activity, particularly against the pathogenic dimorphic fungus Candida albicans and other related species. caymanchem.com Its inhibitory action is specific to the mycelial form of these fungi, which is the morphology associated with tissue invasion, while it does not affect the yeast form. caymanchem.com The compound has been shown to inhibit the growth of the mycelial forms of C. albicans, C. krusei, C. tropicalis, and C. lusitaniae, with Minimum Inhibitory Concentrations (MICs) ranging from 3.1 to 25 µg/ml. caymanchem.com

The compound has significant activity against pathogenic free-living amoebae of the genus Acanthamoeba, which are responsible for a severe eye infection known as amoebic keratitis. nih.gov In a study evaluating metabolites from Streptomyces sanyensis, 7-oxostaurosporine was tested against the trophozoites (the active, infective stage) of Acanthamoeba castellanii Neff, A. griffini, and A. polyphaga. nih.gov The results showed that 7-oxostaurosporine is as effective as its parent compound, staurosporine, and the reference antifungal drug voriconazole (B182144) against all tested species. nih.gov

Furthermore, 7-oxostaurosporine was effective against the dormant, highly resistant cyst stage of A. castellanii Neff, exhibiting an IC50 of 0.92 ± 0.33 µM after 144 hours of incubation. nih.gov This demonstrates its potential to eradicate both forms of the parasite. nih.gov

Table 2: Anti-Microbial Activity of 7-Oxo Staurosporine

| Compound | Organism | Form/Stage | Activity Type | Concentration | Citation |

|---|---|---|---|---|---|

| 7-Oxo Staurosporine | Candida albicans | Mycelial | Inhibition | MIC: 3.1-25 µg/ml | caymanchem.com |

| 7-Oxo Staurosporine | Candida krusei | Mycelial | Inhibition | MIC: 3.1-25 µg/ml | caymanchem.com |

| 7-Oxo Staurosporine | Candida tropicalis | Mycelial | Inhibition | MIC: 3.1-25 µg/ml | caymanchem.com |

| 7-Oxo Staurosporine | Candida lusitaniae | Mycelial | Inhibition | MIC: 3.1-25 µg/ml | caymanchem.com |

| 7-Oxo Staurosporine | Acanthamoeba castellanii Neff | Trophozoite | Inhibition | IC50: 0.36 ± 0.1 µM | nih.gov |

| 7-Oxo Staurosporine | Acanthamoeba griffini | Trophozoite | Inhibition | IC50: 0.12 ± 0.0 µM | nih.gov |

| 7-Oxo Staurosporine | Acanthamoeba polyphaga | Trophozoite | Inhibition | IC50: 0.28 ± 0.1 µM | nih.gov |

| 7-Oxo Staurosporine | Acanthamoeba castellanii Neff | Cyst | Inhibition | IC50: 0.92 ± 0.33 µM | nih.gov |

While staurosporine and its analogues are generally known to possess a variety of biological properties, including antibacterial activities, specific data detailing the antibacterial efficacy and spectrum of 7-oxo staurosporine is not extensively documented in the reviewed scientific literature. nih.govnih.gov

Structure Activity Relationships Sar and Structural Biology of 7 Oxo Staurosporine Analogs

Impact of Conformational Isomerism on Kinase Inhibition

The three-dimensional shape of a molecule is critical for its interaction with a biological target. In the case of kinase inhibitors like 7-oxo staurosporine (B1682477), conformational isomerism, particularly a form known as atropisomerism, can significantly influence binding affinity and selectivity. Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can have distinct pharmacological profiles. caymanchem.commerckmillipore.com

While many small molecules with rotational flexibility exist as a rapidly interconverting mixture of conformers, they often bind to their target proteins in a single, specific conformation. merckmillipore.com This principle is highly relevant to the development of kinase inhibitors, as restricting the conformational flexibility of a promiscuous inhibitor can lock it into a shape that is preferred by a specific kinase, thereby enhancing selectivity. caymanchem.com Studies on kinase inhibitors have demonstrated that different members of the highly conserved kinase family can favor different atropisomeric conformations of the same inhibitor. caymanchem.com This differential recognition can be exploited to modulate the inhibitor's promiscuity.

Influence of Functional Group Modifications on Biological Activity and Target Selectivity

Modifications to the functional groups of the 7-oxo staurosporine scaffold have been a primary strategy for developing analogs with improved therapeutic potential. These changes can dramatically alter the compound's biological activity and its selectivity for different kinase targets.

Research has shown that even slight alterations to the staurosporine structure can lead to significant changes in functionality and target selectivity. For instance, a mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, isolated from the tunicate Eudistoma vannamei, displayed greater cytotoxicity against a panel of tumor cell lines compared to the parent staurosporine. researchgate.net

A systematic study involving the synthesis of twenty-four staurosporine derivatives with modifications at the 3'-N, 3-, and 7-positions has provided valuable insights into the structure-activity relationships of these compounds. The inhibitory activities of these derivatives were evaluated against a panel of seven tumor cell lines. Notably, 7-oxo-3'-N-benzoylstaurosporine demonstrated high selection indexes for leukemia (MV4-11) and pancreatic cancer (PATU8988T) cell lines. Furthermore, 7-oxo-3-chloro-3'-N-benzoylstaurosporine and (7R)-7-hydroxy-3-bromo-3'-N-acetylstaurosporine showed potent activity against a breast carcinoma cell line (MCF-7), suggesting that these compounds have the potential for further development as antitumor agents due to their high efficiency and lower toxicity compared to parent compounds. researchgate.net

The introduction of substituents at the C7 position of the indolocarbazole core has been a key focus. The removal of the sugar moiety from staurosporine, resulting in the aglycone K252c, leads to a significant loss of potency. However, the introduction of new functional groups at the C7 position can compensate for this and even enhance potency without the need for the sugar ring. nih.gov

The following table summarizes the inhibitory activities of some 7-oxo staurosporine derivatives against various cancer cell lines:

| Compound | Modification | Cell Line | IC50 (µM) | Selectivity Index |

| 7-oxo-3'-N-benzoylstaurosporine | Benzoyl group at 3'-N position | MV4-11 (Leukemia) | 0.078 | 1254 |

| PATU8988T (Pancreatic) | 0.666 | 147 | ||

| 7-oxo-3-chloro-3'-N-benzoylstaurosporine | Chlorine at C3, Benzoyl at 3'-N | MCF-7 (Breast) | 0.029 | 102 |

| (7R)-7-hydroxy-3-bromo-3'-N-acetylstaurosporine | Bromine at C3, Acetyl at 3'-N, Hydroxy at C7 | MCF-7 (Breast) | 0.021 | 221 |

These findings highlight the significant impact of functional group modifications on the biological activity and selectivity of 7-oxo staurosporine analogs.

Comparative Analysis with Parent Staurosporine and Other Key Derivatives (e.g., UCN-01)

To appreciate the unique properties of 7-oxo staurosporine, it is essential to compare its kinase inhibition profile with that of its parent compound, staurosporine, and another clinically relevant derivative, UCN-01 (7-hydroxystaurosporine). Staurosporine is a potent but non-selective kinase inhibitor, a characteristic that has limited its therapeutic use but has made it a valuable research tool. rndsystems.com

UCN-01, with a hydroxyl group at the C7 position, exhibits a different kinase inhibition pattern compared to staurosporine. Structural studies of UCN-01 and staurosporine in complex with the kinase domain of PDK1 have revealed that the 7-hydroxy group of UCN-01 forms direct and water-mediated hydrogen bonds with active site residues, which are not possible with staurosporine. nih.gov This additional interaction is believed to contribute to the altered selectivity profile of UCN-01.

In vitro kinase assays have shown that UCN-01 is a more selective inhibitor of certain protein kinase C (PKC) isozymes than staurosporine. UCN-01 is significantly more potent against the Ca²⁺-dependent PKC isozymes (α, β, γ) compared to the Ca²⁺-independent isozymes (δ, ε), whereas staurosporine shows less discrimination. nih.gov Furthermore, UCN-01 has been shown to inhibit cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6 in the nanomolar range. nih.gov

The following table presents a compilation of IC50 values for these three compounds against a selection of kinases, gathered from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

| Kinase | 7-Oxo Staurosporine IC50 (nM) | Staurosporine IC50 (nM) | UCN-01 (7-hydroxystaurosporine) IC50 (nM) |

| PKC (general) | 9 caymanchem.com | 3 rndsystems.com | 30 caymanchem.com |

| PKA | 26 caymanchem.com | 7 rndsystems.com | 1000 merckmillipore.com |

| Phosphorylase Kinase | 5 caymanchem.com | - | - |

| EGFR | 200 caymanchem.com | - | - |

| c-Src | 800 caymanchem.com | 6 rndsystems.com | >15000 merckmillipore.com |

| PDK1 | - | - | 6 caymanchem.com, 33 merckmillipore.com |

| CDK2 | - | - | 42 nih.gov |

| CDK4 | - | - | 32 nih.gov |

| CDK6 | - | - | 58 nih.gov |

| Chk1 | - | - | 7 caymanchem.commerckmillipore.com |

| PKCα | - | 58 nih.gov | 29 merckmillipore.comnih.gov |

| PKCβ | - | 65 nih.gov | 34 merckmillipore.comnih.gov |

| PKCγ | - | 49 nih.gov | 30 merckmillipore.comnih.gov |

| PKCδ | - | 325 nih.gov | 590 merckmillipore.comnih.gov |

| PKCε | - | 160 nih.gov | 530 merckmillipore.comnih.gov |

This comparative data highlights the nuanced differences in the kinase inhibition profiles of 7-oxo staurosporine, staurosporine, and UCN-01, which arise from subtle changes in their chemical structures.

Rational Design Principles for Optimized 7-Oxo Staurosporine Derivatives

The development of optimized 7-oxo staurosporine derivatives is guided by rational design principles derived from structure-activity relationships and structural biology. The goal is to create analogs with enhanced selectivity and drug-like properties.

One key principle is the exploitation of the C7 position of the indolocarbazole core. As demonstrated with UCN-01, the introduction of a hydroxyl group at this position alters the kinase selectivity profile through the formation of specific hydrogen bonds within the kinase active site. nih.gov This position has been further explored in the design of "staralogs," which are staurosporine-based analogs designed to be potent and selective inhibitors of analog-sensitive (AS) kinases. nih.gov This chemical-genetic approach involves mutating a "gatekeeper" residue in the ATP-binding pocket of a target kinase to create a space that can be specifically occupied by a bulky substituent on the inhibitor, thereby achieving high selectivity.

Another design strategy involves modifying the 4'-methylamine moiety of the staurosporine sugar. Structural analyses have shown that this group is located on the solvent-exposed side of the kinase, making it amenable to the attachment of linkers for creating fluorescent probes or other tool compounds. However, care must be taken as modifications at this position can reduce binding affinity by disrupting hydrogen bonding or introducing steric hindrance. A rational approach to designing a staurosporine-based fluorescent probe involved removing the methyl group to retain the hydrogen bond donor capacity, which resulted in a probe with a broad kinase binding profile. nih.gov

Furthermore, the observation that the rigid cyclic structure of the amide group in the indolocarbazole core is crucial for activity provides a fundamental design constraint. researchgate.net Any modifications should aim to preserve this rigidity to maintain kinase inhibitory potential.

In silico methods, such as pharmacophore modeling and molecular docking, are also valuable tools in the rational design of 7-oxo staurosporine derivatives. frontiersin.org By modeling the interactions between different analogs and the three-dimensional structures of target kinases, it is possible to predict which modifications are likely to enhance binding affinity and selectivity, thus guiding synthetic efforts towards the most promising candidates. frontiersin.org

Preclinical Investigations of 7 Oxo Staurosporine in Non Human Models

Activity in Diverse Cancer Cell Lines

The in vitro efficacy of 7-Oxo Staurosporine (B1682477) and its derivatives has been demonstrated against a variety of hematological and solid tumor cell lines. These compounds have shown the ability to inhibit cell proliferation and induce cell cycle arrest at nanomolar concentrations.

Leukemia Cell Line Efficacy (e.g., K562, P388)

7-Oxo Staurosporine has demonstrated significant cytotoxic effects against leukemia cell lines. In studies, it was shown to be cytotoxic to murine leukemia P388 cells, with IC50 values of 45 nM in doxorubicin-susceptible cells and 27 nM in doxorubicin-resistant P388 cells. researchgate.net Furthermore, it induces G2/M phase cell cycle arrest in human chronic myelogenous leukemia K562 cells at a minimal effective dose of 30 ng/ml. researchgate.net

Derivatives of 7-Oxo Staurosporine have also shown potent antileukemic activity. A mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, isolated from the tunicate Eudistoma vannamei, displayed strong cytotoxicity against several human leukemia cell lines. google.comgoogleapis.com Another derivative, 7-oxo-3'-N-benzoylstaurosporine, exhibited a potent inhibitory effect on the human acute myelogenous leukemia MV4-11 cell line. google.com

| Compound/Derivative | Cell Line | Efficacy (IC50) | Source(s) |

| 7-Oxo Staurosporine | P388 (doxorubicin-susceptible) | 45 nM | researchgate.net |

| 7-Oxo Staurosporine | P388 (doxorubicin-resistant) | 27 nM | researchgate.net |

| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | K562 (chronic myelogenous leukemia) | 20.32 nM | google.comgoogleapis.com |

| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | HL-60 (promyelocytic leukemia) | 26.00 nM | google.comgoogleapis.com |

| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | Jurkat (T-cell leukemia) | 10.33 nM | google.comgoogleapis.com |

| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | Molt-4 (lymphoblastic leukemia) | 12.03 nM | google.comgoogleapis.com |

| 7-oxo-3'-N-benzoylstaurosporine | MV4-11 (acute myelogenous leukemia) | 0.078 µmol/L | google.com |

Lung Cancer Cell Line Efficacy (e.g., A549)

The activity of 7-Oxo Staurosporine and its related compounds has been evaluated in non-small cell lung cancer models. A cytostatic effect for 7-Oxo Staurosporine was observed in the A549 lung carcinoma cell line at concentrations below 2.5 µg/mL. While direct IC50 values for 7-Oxo Staurosporine on A549 cells are not consistently reported, a related staurosporine aglycone, K252c, has been shown to be cytotoxic to A549 cells with an IC50 value in the range of 2-3 μM. google.com

Pancreatic Cancer Cell Model Efficacy

Derivatives of 7-Oxo Staurosporine have shown promise in pancreatic cancer cell models. The derivative 7-oxo-3'-N-benzoylstaurosporine was found to be effective against the human pancreatic cancer cell line PATU8988 T with an IC50 value of 0.666 μmol/L. google.com Furthermore, the chair conformational isomer of 7-oxo-staurosporine, identified as compound 15 in a research study, has been reported to efficiently inhibit tumor growth in pancreatic cancer cells. researchgate.netresearchgate.netnih.govpreprints.org

| Compound/Derivative | Cell Line | Efficacy (IC50) | Source(s) |

| 7-oxo-3'-N-benzoylstaurosporine | PATU8988 T | 0.666 µmol/L | google.com |

Activity against Other Solid Tumor Cell Lines (e.g., Sarcoma, Colon, Breast)

The cytotoxic profile of 7-Oxo Staurosporine derivatives extends to a variety of other solid tumors, including sarcoma, colon, and breast cancer. A mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine demonstrated efficacy against the HCT-8 human colon cancer cell line. google.comgoogleapis.com The derivative 7-oxo-3'-N-benzoylstaurosporine has shown inhibitory activity against the HCT-116 colon cancer cell line, the MCF-7 breast carcinoma cell line, and the HOS osteosarcoma cell line. google.com Another derivative, N-ethoxycarbonyl-7-oxo-staurosporine (NA-382), has been noted for its activity in multidrug-resistant human sarcoma cells, although specific quantitative data is limited.

| Compound/Derivative | Cell Line | Cancer Type | Efficacy (IC50) | Source(s) |

| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | HCT-8 | Colon Cancer | 36.31 nM | google.comgoogleapis.com |

| 7-oxo-3'-N-benzoylstaurosporine | HCT-116 | Colon Cancer | > 1 µmol/L | google.com |

| 7-oxo-3'-N-benzoylstaurosporine | MCF-7 | Breast Carcinoma | > 1 µmol/L | google.com |

| 7-oxo-3'-N-benzoylstaurosporine | HOS | Osteosarcoma | > 1 µmol/L | google.com |

In Vivo Efficacy in Non-Human Tumor Models

The antitumor potential of 7-Oxo Staurosporine derivatives observed in cell-based assays has led to their evaluation in non-human tumor models, primarily using xenografts, where human cancer cells are implanted into immunocompromised mice.

Tumor Growth Inhibition in Xenograft Models

While extensive quantitative data for the in vivo efficacy of 7-Oxo Staurosporine itself is not widely available in published literature, studies on its derivatives have provided qualitative evidence of tumor growth inhibition. The chair conformational isomer of 7-oxo-staurosporine (referred to as compound 15) was found to have its anti-pancreatic cancer efficacy confirmed in a patient-derived xenograft (PDX) model, where tumor tissue from a patient is directly implanted into a mouse. researchgate.netresearchgate.netnih.govpreprints.org This suggests that the compound can effectively inhibit tumor growth in a model that closely mimics human disease.

Additionally, the derivative N-ethoxycarbonyl-7-oxo-staurosporine (NA-382) has been mentioned in the context of its use in xenograft nude mouse models, though specific data on its standalone ability to inhibit tumor growth is not detailed. google.comgoogle.com These findings, while not providing specific percentages of tumor growth inhibition, point towards the potential of the 7-Oxo Staurosporine scaffold as a basis for developing agents with in vivo antitumor activity. Further research is needed to quantify the in vivo efficacy of 7-Oxo Staurosporine and its derivatives in various xenograft models.

Studies on Multidrug Resistance Reversal

The phenomenon of multidrug resistance (MDR) presents a significant hurdle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively efflux a wide array of chemotherapeutic agents from cancer cells, thereby diminishing their intracellular concentration and therapeutic efficacy. Staurosporine and its derivatives have been investigated for their potential to counteract this resistance mechanism.

While direct studies on 7-Oxo Staurosporine (also known as RK-1409) are limited in this specific context, research on the parent compound, staurosporine, and other analogues provides valuable insights. Staurosporine has been shown to enhance the accumulation of vincristine (B1662923) in multidrug-resistant cells. nih.gov This effect is attributed to its ability to directly interact with P-glycoprotein, thereby inhibiting the efflux pump. nih.gov Investigations have demonstrated that staurosporine inhibits the ATP-dependent binding of vincristine to the cell membrane of resistant cells and also interferes with the photolabeling of P-glycoprotein by azidopine (B1666438), a known P-gp substrate. nih.gov This suggests a direct competitive or allosteric inhibition of the transporter.

Further studies on staurosporine derivatives have substantiated the potential for this class of compounds to reverse MDR. For instance, the staurosporine derivative CGP 41251 has been shown to reverse mdr1-mediated multidrug resistance. nih.gov Another derivative, CGP 42700, which has low protein kinase C inhibitory activity, was also found to effectively reverse mdr1-mediated resistance, comparable to CGP 41251. nih.gov Notably, in the presence of serum, CGP 42700 was more effective at inhibiting the efflux of rhodamine 123, a P-gp substrate, than CGP 41251. nih.gov These findings suggest that the reversal of multidrug resistance by some staurosporine derivatives may not be directly correlated with their protein kinase C inhibitory activity. nih.gov

Given that 7-Oxo Staurosporine is a derivative of staurosporine, it is plausible that it may also exhibit P-glycoprotein inhibitory properties, although direct experimental evidence is needed to confirm this hypothesis and to determine its potency relative to other staurosporine analogues.

Table 1: Investigational Findings on Staurosporine and its Derivatives in Multidrug Resistance

| Compound | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Staurosporine | Multidrug-resistant cells | Enhanced accumulation of vincristine; Inhibited ATP-dependent vincristine binding to resistant cell membranes; Inhibited azidopine photolabeling of P-glycoprotein. | nih.gov |

| CGP 41251 | KB-C1, HeLa-MDR1 | Reversed mdr1-mediated multidrug resistance. | nih.gov |

| CGP 42700 | KB-C1, HeLa-MDR1 | Reversed mdr1-mediated resistance to a similar extent as CGP 41251; More effective than CGP 41251 in inhibiting rhodamine 123 efflux in the presence of serum. | nih.gov |

Effects on Non-Cancerous Cell Systems (e.g., Chinese Hamster Ovary cells, Neuronal Precursor Cells)

The effects of staurosporine and its analogues have been explored in various non-cancerous cell systems to understand their broader biological activities beyond cancer cells. These studies provide a foundation for assessing the potential impact of 7-Oxo Staurosporine on normal cellular functions.

Chinese Hamster Ovary (CHO) Cells:

Chinese Hamster Ovary (CHO) cells are a widely used model in biomedical research and for the production of biopharmaceuticals. Studies on the parent compound, staurosporine, have revealed concentration-dependent effects on CHO cells. At low, non-toxic concentrations (≤5 nM), staurosporine was found to inhibit cell growth and arrest the cell cycle in the G1/G0 phase. nih.gov This cell cycle arrest, however, was associated with an improvement in the specific production rate and longevity of the cells, ultimately enhancing the yield of monoclonal antibodies in fed-batch cultures. nih.gov At higher concentrations (≥10 nM), staurosporine induced cell death. nih.gov While direct comprehensive studies on 7-Oxo Staurosporine's effect on CHO cell viability and proliferation are not extensively documented, it is known to increase the synthesis of sphingomyelin (B164518) in CHO-K1 cells.

Neuronal Precursor Cells:

The influence of staurosporine on neuronal precursor cells has been a subject of significant interest. Staurosporine has been demonstrated to be a potent inducer of neuronal differentiation in various neuronal precursor and neuroblastoma cell lines. nih.govnih.gov For example, in RGC-5 cells, which are considered a neuronal precursor cell line, staurosporine treatment leads to the cells adopting a neuronal morphology, extending neurites, and ceasing cell division, all indicative of differentiation. nih.gov This effect is not universally shared by all kinase inhibitors, suggesting a specific mechanism of action for staurosporine and its analogues. nih.gov The pro-differentiation effect of staurosporine has also been observed in murine embryonic stem cells, where it promotes the formation of neurospheres and their subsequent development into neurons and astrocytes. nih.gov The investigation of various staurosporine analogues revealed that specific structural features are critical for inducing neuronal differentiation. nih.gov Although 7-Oxo Staurosporine was not explicitly tested in these differentiation studies, the findings with other analogues suggest that its effects would be dependent on its specific chemical structure.

Table 2: Effects of Staurosporine on Non-Cancerous Cell Systems

| Compound | Cell System | Observed Effects | Reference(s) |

|---|---|---|---|

| Staurosporine | Chinese Hamster Ovary (CHO) cells | At ≤5 nM: Inhibited cell growth, G1/G0 cell cycle arrest, improved monoclonal antibody productivity. At ≥10 nM: Induced cell death. | nih.gov |

| 7-Oxo Staurosporine | CHO-K1 cells | Increased sphingomyelin synthesis. | |

| Staurosporine | RGC-5 cells (Neuronal Precursor) | Induced neuronal morphology, neurite extension, and cessation of cell division. | nih.gov |

| Staurosporine | Murine Embryonic Stem Cells | Promoted differentiation into neuronal precursor cells, formation of neurospheres, and development into neurons and astrocytes. | nih.gov |

Advanced Research Methodologies and Analytical Approaches for 7 Oxo Staurosporine Studies

Enzymatic Assays for Kinase Activity Inhibition

Enzymatic assays are fundamental in characterizing the inhibitory profile of 7-Oxo Staurosporine (B1682477) against its primary targets, protein kinases. These in vitro assays typically involve isolating a specific kinase and measuring its ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. bmglabtech.com The activity can be quantified by measuring the incorporation of a radiolabeled phosphate (B84403) group from ATP into the substrate or by using fluorescence-based detection methods. bmglabtech.com

Research has shown that 7-Oxo Staurosporine is a potent inhibitor of a range of kinases, with inhibitory concentrations (IC₅₀) often in the low nanomolar range. caymanchem.com For instance, it effectively inhibits Protein Kinase C (PKC), Protein Kinase A (PKA), and phosphorylase kinase. caymanchem.com Its inhibitory power is less pronounced against other kinases like the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src (c-Src). caymanchem.com Kinetic studies on the parent compound, staurosporine, reveal that its inhibition is typically competitive with respect to ATP, indicating it binds to the ATP-binding site of the kinase. nih.gov

Advanced techniques like Surface Plasmon Resonance (SPR) can also be employed to measure the binding kinetics and affinity (Kᵢ) of the compound to a panel of kinases, providing a more reliable metric for selectivity than IC₅₀ values alone. bio-rad.com

| Kinase Target | IC₅₀ Value (nM) |

|---|---|

| Phosphorylase Kinase | 5 caymanchem.com |

| Protein Kinase C (PKC) | 9 caymanchem.com |

| Protein Kinase A (PKA) | 26 caymanchem.com |

| Epidermal Growth Factor Receptor (EGFR) | 200 caymanchem.com |

| c-Src | 800 caymanchem.com |

Flow Cytometric Analysis for Cell Cycle Distribution

Flow cytometry is a powerful, high-throughput technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). auctoresonline.org Cells are typically fixed and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI). researchgate.netauctoresonline.org The amount of fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase.

Numerous studies have used this method to demonstrate that 7-Oxo Staurosporine and its parent compound induce cell cycle arrest. A common finding is the accumulation of cells in the G2/M phase, which prevents them from entering mitosis. caymanchem.comnih.govnih.gov For example, 7-Oxo Staurosporine induces G2/M arrest in human leukemia K562 cells. caymanchem.com Similarly, staurosporine blocks human gastric cancer cells and primary effusion lymphoma cells at the G2/M checkpoint. nih.govnih.gov The effect can be dose-dependent; in MDA-MB-231 and MDA-MB-453 breast cancer lines, staurosporine caused G0/G1 arrest at lower doses and G2/M arrest at higher concentrations. researchgate.net

| Cell Line | Observed Effect |

|---|---|

| K562 (human leukemia) | G2/M phase arrest caymanchem.com |

| U-937 (human leukemia) | Blockade at G2/M phase nih.gov |

| MGC803 & SGC7901 (gastric cancer) | Arrest at G2/M phase nih.gov |

| BCBL-1 (primary effusion lymphoma) | G2/M phase arrest nih.gov |

| MDA-MB-231 & MDA-MB-453 (breast cancer) | G0/G1 arrest (low dose), G2/M arrest (high dose) researchgate.net |

| MCF-7 (breast cancer) | Arrest at G2/M phase researchgate.net |

Apoptosis and Cell Death Detection Methods (e.g., Caspase Activation, DNA Fragmentation, Annexin V Staining)

Following cell cycle arrest, 7-Oxo Staurosporine often induces programmed cell death, or apoptosis. A variety of methods are available to detect and quantify this process.

Annexin V Staining: This is a hallmark of early apoptosis. nih.gov In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. nih.gov During early apoptosis, PS translocates to the outer surface, where it can be detected by fluorescently-labeled Annexin V. nih.govnih.gov Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation of early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V and PI positive). nih.gov

DNA Fragmentation Analysis: A key feature of late-stage apoptosis is the cleavage of chromosomal DNA into oligonucleosomal-sized fragments. This can be visualized as a characteristic "ladder" pattern following agarose (B213101) gel electrophoresis of isolated DNA. nih.govresearchgate.net The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is another method that fluorescently labels the ends of fragmented DNA. nih.gov

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (like caspase-9) are activated first and in turn activate executioner caspases (like caspase-3). researchgate.net Activation can be detected by measuring the cleavage of the inactive procaspase into its active form via Western blot, or by using fluorogenic substrates (e.g., DEVD-pNa for caspase-3) to measure enzymatic activity. researchgate.netnih.gov The cleavage of specific cellular proteins by caspases, such as Poly(ADP-ribose) polymerase (PARP), is also a widely used marker of apoptosis. nih.govresearchgate.net

Morphological Assessment: Staining cells with DNA dyes like DAPI or Hoechst 33342 allows for visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, via fluorescence microscopy. researchgate.netresearchgate.net

Studies confirm that staurosporine acts as a potent inducer of apoptosis, triggering caspase-3 activation, DNA laddering, and cytochrome c release. nih.gov Research also indicates that staurosporine can induce cell death through both caspase-dependent and caspase-independent mechanisms. researchgate.net

High-Resolution Imaging Techniques for Subcellular Localization and Morphological Changes

High-resolution microscopy is essential for visualizing the profound morphological changes that cells undergo in response to 7-Oxo Staurosporine. These techniques provide spatial context to the biochemical data obtained from other assays.

Fluorescence microscopy is a primary tool in this area. Researchers use fluorescent dyes to label specific subcellular structures. For instance, fluorophore-conjugated phalloidin (B8060827) is used to stain F-actin filaments, revealing the architecture of the cytoskeleton, while nuclear dyes like DAPI or Hoechst stain the nucleus. researchgate.netnih.gov Using these tools, studies on staurosporine have revealed dramatic alterations in cell shape. In rat osteoblasts, the compound induced a transformation into stellate cells, a change attributed to the dissolution of actin microfilaments while microtubules remained intact. nih.gov In other cell lines, treatment leads to cells becoming retracted and rounded, often with the formation of long cellular protrusions. nanolive.com Imaging of the nucleus after staining reveals the classic apoptotic features of chromatin condensation and nuclear fragmentation. researchgate.net

Advanced label-free, time-lapse imaging technologies can track these morphological changes in living cells continuously over long periods, providing dynamic information on the cellular response to the compound without the potential phototoxicity of fluorescent labels. nanolive.com

Molecular Biology Techniques for Pathway and Gene Expression Analysis (e.g., Western Blot, Transcriptomics)

To dissect the specific signaling pathways modulated by 7-Oxo Staurosporine, researchers rely heavily on molecular biology techniques.

Western Blotting (Immunoblotting) is the most common technique used to analyze changes in protein levels and their post-translational modifications, such as phosphorylation. mdpi.com This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect target proteins. mdpi.com Western blotting has been instrumental in showing that staurosporine and its analogues can:

Modulate Cell Cycle Proteins: The observed G2/M arrest is associated with decreased expression of key regulatory proteins like Cdc2 and Cyclin B. nih.gov Conversely, it can up-regulate the expression of cell cycle inhibitors like p21WAF1. nih.gov

Alter Signaling Kinase Activity: Staurosporine treatment can lead to the phosphorylation (activation) of stress-activated protein kinases such as ERK1/2 and p38. nih.gov

Induce Apoptotic Proteins: It can trigger the processing and activation of caspases (e.g., caspase-9) and the cleavage of their substrates, like PARP. nih.govresearchgate.net It can also lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2. researchgate.netscience.gov

Transcriptomics , such as microarray analysis or RNA-sequencing, can provide a global view of how 7-Oxo Staurosporine affects gene expression, revealing entire networks of up- or down-regulated genes and offering insights into novel mechanisms of action.

Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment

Before biological testing, the identity, structure, and purity of the 7-Oxo Staurosporine compound must be rigorously confirmed using a combination of spectroscopic and chromatographic methods.

Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound. The sample is passed through a column, and its components are separated. A pure compound will ideally show a single major peak in the resulting chromatogram. Purity is often reported as a percentage (e.g., ≥90%). caymanchem.com

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of the compound's molecular weight. This is used to confirm the molecular formula. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including ¹H and ¹³C NMR) is the most powerful tool for elucidating the detailed chemical structure of a molecule. It provides information about the chemical environment of each atom in the structure, allowing for unambiguous identification.

Spectroscopy (UV-Vis, IR): UV-Visible spectroscopy can be used for quantification and to study the compound's electronic properties, while Infrared (IR) spectroscopy helps to identify the presence of specific functional groups (like the ketone C=O group in 7-Oxo Staurosporine).

| Property | Value |

|---|---|

| CAS Number | 125035-83-8 |

| Molecular Formula | C₂₈H₂₄N₄O₄ |

| Formula Weight | 480.5 |

| Purity | ≥90% |

Q & A

Q. What are best practices for ensuring reproducibility in 7-Oxo Staurosporine studies?

- Methodological Answer : Reproducibility requires detailed Supplemental Information, including compound synthesis protocols, cell line authentication, and raw data deposition in public repositories (e.g., Zenodo). Methods sections must specify instrument settings (e.g., flow cytometry voltage), software versions (e.g., GraphPad Prism), and statistical thresholds (e.g., p < 0.05). Peer-reviewed preprints can facilitate early feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.